(Ala13)-Apelin-13 is classified as a peptide hormone and is part of the larger Apelin family, which includes several isoforms such as Apelin-12, Apelin-13, and Apelin-36. It is synthesized from the precursor pro-apelin through enzymatic cleavage by peptidases . This compound has gained attention for its potential therapeutic applications in treating metabolic disorders, including obesity and diabetes.
The synthesis of (Ala13)-Apelin-13 typically involves solid-phase peptide synthesis (SPPS), a widely used method for producing peptides with high purity and yield.
Key Parameters in Synthesis:
The molecular structure of (Ala13)-Apelin-13 can be described as follows:
This modification alters the binding affinity and biological activity compared to native Apelin-13 .
(Ala13)-Apelin-13 participates in various biochemical interactions primarily through its binding to APJ receptors.
Key Reactions:
The compound's ability to inhibit gastric motility through vagal cholinergic pathways highlights its role in gastrointestinal physiology .
The mechanism of action for (Ala13)-Apelin-13 involves its interaction with APJ receptors, influencing various downstream signaling pathways:
(Ala13)-Apelin-13 exhibits several notable physical and chemical properties:
These properties are crucial for its application in biological assays and potential therapeutic uses .
The potential applications of (Ala13)-Apelin-13 span various fields:
(Ala13)-Apelin-13 (chemical structure: H-Gln-Arg-Pro-Arg-Leu-Ser-His-Lys-Gly-Pro-Met-Pro-Ala-OH) is a rationally modified analogue of the endogenous peptide apelin-13, designed to antagonize the APJ receptor (also termed APLNR) [5] [8]. This compound replaces the C-terminal phenylalanine residue of native apelin-13 with alanine, fundamentally altering its interaction with APJ from agonist to antagonist activity [5] [8]. Its primary utility lies in dissecting the physiological and pathophysiological roles of the apelin-APJ system across gastrointestinal, metabolic, and cardiovascular domains.
Table 1: Key Apelin Isoforms and Their Modifications
Isoform | Amino Acid Sequence | C-terminal Residue | Activity |
---|---|---|---|
Apelin-13 (native) | Gln-Arg-Pro-Arg-Leu-Ser-His-Lys-Gly-Pro-Met-Pro-Phe | Phe | APJ Agonist |
(Ala13)-Apelin-13 | Gln-Arg-Pro-Arg-Leu-Ser-His-Lys-Gly-Pro-Met-Pro-Ala | Ala | APJ Antagonist |
(Pyr)Apelin-13 | pGlu-Arg-Pro-Arg-Leu-Ser-His-Lys-Gly-Pro-Met-Pro-Phe | Phe | APJ Agonist |
The apelinergic system emerged through parallel discoveries:
APJ receptor activation modulates diverse physiological processes:
Table 2: APJ Receptor Functions in Key Physiological Systems
System | Effect of APJ Activation | Effect of APJ Blockade (e.g., (Ala13)-Apelin-13) |
---|---|---|
Gastric Motility | ↓ Tone & motility (vagal cholinergic withdrawal) | Prevents apelin-13-induced inhibition |
Insulin Secretion | ↓ Glucose-stimulated insulin release (β-cells) | Augments insulin secretion |
Neuroprotection | ↑ AMPK phosphorylation → ↓ apoptosis | Blocks anti-apoptotic effects |
Food Intake | Complex: Acute ↓ / Chronic ↑ intake | Modulates central feeding circuits |
Figure 1: Mechanisms of APJ-Mediated Gastric InhibitionVagal Afferents → NTS → DMV (APJ+ neurons) → Withdrawal of Cholinergic Drive → ↓ Gastric Contractility
(Ala13)-Apelin-13 serves as a critical experimental agent due to:
Table 3: Research Applications of (Ala13)-Apelin-13
Research Context | Key Findings Using (Ala13)-Apelin-13 | Reference |
---|---|---|
Gastric Motility (Rat DVC) | Blocked apelin-13-induced ↓ motility (ED₅₀ ≈27 pmol) | [4] |
Ischemic Stroke (Mice) | Abolished apelin-13’s anti-apoptotic effect via AMPK pathway | [3] |
Retinal Hypoxia (Müller Cells) | Increased apoptosis; reduced migration & GFAP/VEGF expression | [9] |
Central Feeding Circuits | Attenuated apelin-13-induced ↓ food intake | [6] |
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7